molecular formula C9H6ClF3O B14873203 1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14873203
M. Wt: 222.59 g/mol
InChI Key: FQFOOONKGKQJDV-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, with a 3-chloro-5-methylphenyl substituent

Preparation Methods

The synthesis of 1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-5-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone: Similar in structure but with a different position of the methyl group, leading to variations in chemical reactivity and biological activity.

    1-(3-Chloro-5-methylphenyl)-2,2,2-trifluoroethanol: The alcohol derivative, which has different physical and chemical properties, including solubility and reactivity.

    3-Chloro-5-methylbenzoyl chloride: The precursor used in the synthesis of the target compound, which itself has distinct applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-(3-chloro-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O/c1-5-2-6(4-7(10)3-5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

FQFOOONKGKQJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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